LogP Comparison: C4-n-Propyl Exhibits Intermediate Lipophilicity Between C3-n-Propyl and C4-Isopropyl Analogs
The calculated octanol-water partition coefficient (LogP) of 4-propylcyclohex-2-en-1-one is 2.3218 . This value is 0.32 log units higher than that of the C4-isopropyl analog 4-isopropyl-2-cyclohexen-1-one (cryptone, XlogP = 2.00) [1], and 0.14 log units lower than that of the C3-n-propyl regioisomer 3-propyl-2-cyclohexenone (LogP = 2.4659) [2]. This intermediate lipophilicity positions the target compound in a distinct partition space, translating to measurably different retention behavior in reversed-phase chromatography and different distribution in biphasic or biological partitioning systems.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP / XlogP) |
|---|---|
| Target Compound Data | LogP = 2.3218 (4-propylcyclohex-2-en-1-one, CAS 194284-35-0) |
| Comparator Or Baseline | Comparator 1: 4-isopropyl-2-cyclohexen-1-one (CAS 500-02-7), XlogP = 2.00; Comparator 2: 3-propyl-2-cyclohexenone (CAS 6328-24-1), LogP = 2.4659 |
| Quantified Difference | ΔLogP = +0.32 vs. C4-isopropyl; ΔLogP = -0.14 vs. C3-propyl regioisomer |
| Conditions | Calculated LogP values from authoritative chemical databases (Chemsrc, Plantaedb, Kuujia); experimental LogP values for these specific compounds are not available in the open literature. |
Why This Matters
For procurement decisions in medicinal chemistry or separation process development, the intermediate LogP of 2.32 predicts different solubility and partitioning behavior compared to both the more hydrophilic isopropyl analog and more lipophilic C3-propyl regioisomer, directly impacting formulation compatibility, extraction efficiency, and chromatographic method development.
- [1] Plantaedb. 4-Isopropyl-2-cyclohexen-1-one – XlogP: 2.00. https://plantaedb.com/ (accessed 2024). View Source
- [2] Kuujia. 3-Propyl-2-cyclohexenone (CAS 6328-24-1) – LogP: 2.46590. https://www.kuujia.com/ (accessed 2024). View Source
